3-[(2Z)-2-benzylidenehydrazino]-N-(3-chlorophenyl)-3-oxopropanamide
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Overview
Description
N-(3-Chlorophenyl)-3-oxo-3-{2-[(Z)-1-phenylmethylidene]hydrazino}propanamide is a complex organic compound with significant potential in various scientific fields. This compound features a chlorophenyl group, a hydrazino group, and a phenylmethylidene group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-oxo-3-{2-[(Z)-1-phenylmethylidene]hydrazino}propanamide typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3-chlorobenzaldehyde with phenylhydrazine to form the hydrazone intermediate.
Acylation Reaction: The hydrazone intermediate is then subjected to an acylation reaction with 3-oxo-propanoic acid chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-3-oxo-3-{2-[(Z)-1-phenylmethylidene]hydrazino}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and hydrazines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-(3-Chlorophenyl)-3-oxo-3-{2-[(Z)-1-phenylmethylidene]hydrazino}propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-oxo-3-{2-[(Z)-1-phenylmethylidene]hydrazino}propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes.
Pathways Involved: It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-3-oxo-3-{2-[(Z)-1-phenylmethylidene]hydrazino}propanamide
- N-(3-Chlorophenyl)-3-oxo-3-{2-[(Z)-1-methylidene]hydrazino}propanamide
Uniqueness
N-(3-Chlorophenyl)-3-oxo-3-{2-[(Z)-1-phenylmethylidene]hydrazino}propanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs. The presence of the phenylmethylidene group enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C16H14ClN3O2 |
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Molecular Weight |
315.75 g/mol |
IUPAC Name |
N'-[(Z)-benzylideneamino]-N-(3-chlorophenyl)propanediamide |
InChI |
InChI=1S/C16H14ClN3O2/c17-13-7-4-8-14(9-13)19-15(21)10-16(22)20-18-11-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,19,21)(H,20,22)/b18-11- |
InChI Key |
CEUGNDBZLWGECS-WQRHYEAKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\NC(=O)CC(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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